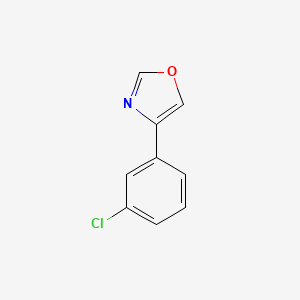

4-(3-Chlorophenyl)oxazole

Description

Historical Context and Evolution of Oxazole (B20620) Ring Systems in Chemical Research

The journey into oxazole chemistry began in the late 19th and early 20th centuries, with foundational work on the synthesis of heterocyclic compounds. A significant milestone was the discovery of the Fischer oxazole synthesis in 1896 by Emil Fischer, a method involving the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. This, along with the Robinson-Gabriel synthesis, which utilizes the cyclodehydration of β-acylamino ketones, became a classical method for constructing the oxazole ring. irjmets.com

The evolution of oxazole synthesis has been marked by the development of more efficient and versatile methodologies. tandfonline.com In 1972, the van Leusen oxazole synthesis was introduced, employing tosylmethyl isocyanide (TosMIC) in a one-step reaction with aldehydes under basic conditions, which has become a widely used protocol. nih.govijpsonline.com More recent advancements include the use of metal-catalyzed reactions, with catalysts based on palladium, copper, and iron enabling regioselective synthesis. irjmets.comresearchgate.net The pursuit of more environmentally benign methods has led to the exploration of green chemistry approaches, such as microwave-assisted techniques and the use of biocatalysts. irjmets.comijpsonline.com This continuous evolution of synthetic strategies has not only improved the accessibility of oxazole derivatives but has also significantly broadened the scope of their applications in research. tandfonline.com

Role of Oxazole Heterocycles as Versatile Scaffolds in Advanced Chemical Sciences

The oxazole ring is a privileged scaffold in a multitude of advanced chemical sciences due to its unique structural and electronic properties. irjmets.comsemanticscholar.org Its planar, aromatic nature and the presence of both nitrogen and oxygen heteroatoms allow for diverse, weak interactions with biological targets such as enzymes and receptors, including hydrogen bonds, van der Waals forces, and π-π stacking. tandfonline.comsemanticscholar.org This has made oxazole derivatives prominent in medicinal chemistry, where they form the core of numerous agents with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. numberanalytics.comresearchgate.netnih.gov

Beyond pharmaceuticals, the utility of the oxazole scaffold extends to agrochemicals, where its derivatives are key components of herbicides, fungicides, and insecticides. numberanalytics.comresearchgate.net The inherent bioactivity of the oxazole nucleus makes it a valuable lead structure in the development of new crop protection agents. researchgate.net In the realm of materials science, oxazole-based compounds are investigated for their potential in creating fluorescent dyes, liquid crystals, and polymers with applications in optoelectronics. numberanalytics.comthieme-connect.com The thermal stability of the oxazole ring is a particularly advantageous property in the design of new materials. tandfonline.com Furthermore, oxazole derivatives serve as crucial intermediates in organic synthesis, facilitating the construction of more complex molecules. irjmets.com

Overview of Research Trajectories for Monosubstituted Oxazoles, with Focus on Phenyl-Substituted Analogues

Research into monosubstituted oxazoles has been a fertile ground for exploring structure-activity relationships (SAR). The ability to introduce a single substituent at various positions on the oxazole ring allows for a systematic investigation of how different functional groups influence the molecule's physicochemical properties and biological activity. Phenyl-substituted oxazoles, in particular, have been a major focus of this research.

The phenyl group can be readily introduced and modified with a wide array of substituents, allowing for fine-tuning of electronic and steric properties. This has been instrumental in the development of new therapeutic agents. For instance, studies on phenyl-substituted oxazoles have led to the discovery of potent antibacterial agents that inhibit the essential bacterial cell division protein FtsZ. nih.gov The substitution pattern on the phenyl ring is often a key determinant of activity.

Furthermore, the investigation of phenyl-substituted oxazoles has contributed significantly to our understanding of chemical reactivity and reaction mechanisms. For example, the synthesis and subsequent reactions of various chlorophenyl-substituted oxazoles have been explored to understand their stability and potential as building blocks for more complex molecules. evitachem.comnih.govacs.org The development of synthetic methods, such as the Suzuki coupling, has further expanded the accessible chemical space of phenyl-substituted oxazoles, allowing for the creation of diverse libraries of compounds for screening and further investigation. ijpsonline.com

Academic Rationale for Investigating Substituted Oxazoles, Exemplified by 4-(3-Chlorophenyl)oxazole

The academic rationale for investigating a specific substituted oxazole, such as this compound, is multifaceted and serves as a prime example of the scientific inquiry driving this field. The investigation of such a molecule is not solely for its own sake, but for the broader understanding it provides in several key areas of chemistry.

Firstly, this compound is a valuable tool for Structure-Activity Relationship (SAR) studies . evitachem.com The presence of a chlorine atom at the meta-position of the phenyl ring introduces specific electronic and steric effects. By comparing the biological activity of this compound with its ortho- and para-substituted analogues, as well as with the unsubstituted phenyl-oxazole, researchers can probe the influence of substituent position on the molecule's interaction with biological targets. This systematic approach is fundamental to rational drug design. nih.govnih.gov

Secondly, this compound serves as a synthetic intermediate and building block for the creation of more complex molecules. evitachem.com The oxazole ring and the chlorophenyl group can both undergo further chemical transformations. For example, the chlorine atom can be replaced through nucleophilic aromatic substitution, allowing for the introduction of a wide variety of other functional groups. evitachem.com This modularity is highly valuable in synthetic chemistry for the construction of novel chemical entities with potentially enhanced properties.

Thirdly, the study of this compound contributes to our fundamental understanding of physicochemical properties . The specific substitution pattern influences properties such as melting point, solubility, and spectroscopic characteristics. evitachem.com For example, the infrared spectrum of 4-(3-chlorophenyl)oxazol-2(3H)-one, a related derivative, shows characteristic peaks for C=O and N-H stretching, which can be correlated with its structure. evitachem.com

Finally, the investigation of such compounds drives the development of novel synthetic methodologies . Devising efficient and selective ways to synthesize this compound and its derivatives pushes the boundaries of synthetic organic chemistry. evitachem.com This can involve exploring new catalytic systems or optimizing existing reaction conditions.

In essence, the academic investigation of a seemingly simple molecule like this compound is a microcosm of the broader scientific endeavor in heterocyclic chemistry. It allows for the systematic exploration of chemical principles, the development of new synthetic tools, and the rational design of molecules with desired functions.

Chemical Compound Information

The following table lists the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| 4-(3-Chlorophenyl)oxazol-2(3H)-one |

| Phenyl-oxazole |

Physicochemical and Research Data for Selected Oxazole Derivatives

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H |

InChI Key |

NRLIJWLKDXUTTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=COC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations Involving Oxazoles

Classical and Contemporary Approaches for the Synthesis of 4-Aryl Oxazoles

The construction of the 4-aryl oxazole (B20620) scaffold, as seen in 4-(3-Chlorophenyl)oxazole, can be achieved through various synthetic strategies. These range from classical cyclocondensation reactions to modern transition-metal-catalyzed methods that offer greater efficiency and substrate scope.

Achieving regioselective substitution at the C4 position of the oxazole ring is a key challenge in the synthesis of specifically substituted oxazoles. The inherent reactivity of the oxazole ring shows that the C2 position is the most acidic and prone to deprotonation, followed by C5 and then C4 thepharmajournal.com. Therefore, direct functionalization at C4 often requires specialized strategies that overcome this natural reactivity pattern.

One effective method involves the metalation of a pre-formed oxazole ring using strong bases. The use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc, such as TMPMgCl·LiCl or TMPZnCl·LiCl, allows for successive metalations to generate magnesiated or zincated species. These intermediates can then react with various electrophiles, including aryl halides, to introduce substituents at specific positions, including C4 nih.gov.

Another powerful strategy is the transition-metal-catalyzed direct C-H arylation of an oxazole core. This approach avoids the need for pre-functionalization of the oxazole ring (e.g., halogenation or boronation). Palladium catalysis, in particular, has been successfully employed for the direct arylation of oxazole-4-carboxylates acs.org. For instance, palladium-catalyzed coupling of ethyl oxazole-4-carboxylate with aryl halides can provide access to 4-arylated oxazoles acs.org. Similarly, direct arylation of 4-aryl/alkyl oxazoles with aryl bromides has been achieved using a palladium/copper co-catalytic system innovareacademics.in.

Furthermore, functionalization can be achieved by starting with a pre-functionalized oxazole, such as a 4-bromooxazole. These halogenated intermediates are valuable precursors for cross-coupling reactions like the Suzuki coupling, where an oxazol-4-ylboronate is reacted with an aryl halide in the presence of a palladium catalyst to form the desired 4-aryl oxazole researchgate.net.

| Strategy | Description | Key Reagents/Catalysts | Position Targeted |

| Metalation-Electrophilic Quench | Deprotonation of the oxazole ring followed by reaction with an electrophile. | TMPMgCl·LiCl, TMPZnCl·LiCl | C2, C4, C5 |

| Direct C-H Arylation | Palladium-catalyzed coupling of an oxazole C-H bond with an aryl halide. | Pd(OAc)₂, Pd(PPh₃)₄/CuI | C2, C4 |

| Cross-Coupling Reactions | Coupling of a pre-functionalized oxazole (e.g., bromo- or boronate derivative) with a coupling partner. | Palladium catalysts (e.g., Pd(PPh₃)₄) | C4, C5 |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as highly efficient and atom-economical methods for constructing complex heterocyclic scaffolds like oxazoles researchgate.netresearchgate.net. These one-pot processes offer significant advantages over traditional multi-step syntheses by reducing reaction time, cost, and waste generation researchgate.net.

A well-known MCR for oxazole synthesis is the van Leusen reaction, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles thepharmajournal.comnih.govmdpi.com. Modifications of this reaction allow for the synthesis of diversely substituted oxazoles. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles can be achieved from TosMIC, aldehydes, and aliphatic halides in an ionic liquid nih.gov.

Acid-promoted MCRs provide another route to highly substituted oxazoles. For example, a tandem cyclization reaction using arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles can yield fully substituted oxazoles through a Robinson-Gabriel-type mechanism acs.org. This approach is notable for its ability to incorporate diverse functional groups onto the oxazole core acs.org.

Copper-catalyzed MCRs have also been developed. A three-component domino cyclization of an oxime, an arylthiol, and trifluoroacetic anhydride, catalyzed by copper, has been used to construct trisubstituted oxazoles acs.org. Such reactions often involve a cascade of bond-forming events, including N-O bond cleavage and C-H functionalization, within a single pot acs.org. The versatility of MCRs makes them a powerful tool for generating libraries of oxazole derivatives for chemical and biological screening researchgate.netthieme-connect.com.

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

| van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted Oxazoles |

| Modified van Leusen | Aldehyde, TosMIC, Aliphatic Halide | Ionic Liquid | 4,5-Disubstituted Oxazoles |

| Robinson-Gabriel Type | Arylglyoxal, Nitrile, C-Nucleophile | Acid (e.g., H₃PW₁₂O₄₀) | Fully Substituted Oxazoles researchgate.netacs.org |

| Copper-Catalyzed Domino | Oxime, Arylthiol, Trifluoroacetic Anhydride | Copper Catalyst | Trisubstituted Oxazoles acs.org |

Mechanistic Investigations of Oxazole Ring Formation and Derivatization

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The formation and derivatization of the oxazole ring often involve transition-metal-catalyzed processes, with palladium and copper playing prominent roles.

Palladium catalysis is a cornerstone of modern organic synthesis and features heavily in the construction and functionalization of oxazoles. One of the most significant applications is in direct C-H arylation reactions, which allow for the formation of C-C bonds between the oxazole ring and an aryl partner without pre-functionalization academie-sciences.fr.

The mechanism of direct arylation typically involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition-reductive elimination cycle. In the context of oxazole synthesis, a palladium(0) catalyst can oxidatively add to an aryl halide (Ar-X). The resulting Pd(II) complex then coordinates to the oxazole. A C-H bond on the oxazole is cleaved, often with the assistance of a base, to form a palladacycle intermediate. Reductive elimination from this intermediate yields the arylated oxazole and regenerates the Pd(0) catalyst, completing the catalytic cycle innovareacademics.innih.gov. The regioselectivity of this process (e.g., C2 vs. C4 arylation) can be influenced by the steric and electronic properties of the oxazole substrate and the reaction conditions acs.org.

Palladium catalysts are also crucial in cross-coupling reactions for functionalizing pre-formed oxazole rings. In Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between an oxazole-boronic acid (or ester) and an aryl halide researchgate.nettandfonline.com. This process is instrumental in creating the biaryl linkage found in many biologically active molecules. Similarly, Heck and Sonogashira couplings, also palladium-catalyzed, can be used to introduce alkenyl and alkynyl groups, respectively, onto the oxazole scaffold nih.govmdpi.com. Sequential palladium-catalyzed reactions, such as a Sonogashira coupling followed by a Suzuki coupling, have been employed in multi-component syntheses to build complex biaryl-substituted oxazoles mdpi.com.

Copper catalysts offer a complementary and sometimes superior alternative to palladium in oxazole synthesis. They are particularly effective in mediating C-N and C-O bond formations, which are key steps in many oxazole ring-closure reactions.

In the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides, copper(II) triflate acts as a catalyst tandfonline.comorganic-chemistry.org. The mechanism is believed to involve the formation of a copper carbene from the diazoketone. This electrophilic species is then trapped by the amide to form a ylide intermediate, which subsequently cyclizes and dehydrates to afford the oxazole ring.

Copper is also frequently used as a co-catalyst with palladium in direct arylation reactions innovareacademics.intandfonline.com. In these systems, copper(I) iodide (CuI) is often proposed to facilitate the C-H activation step or the regeneration of the active palladium catalyst innovareacademics.in.

Furthermore, copper catalysis is central to certain MCRs. For instance, in the synthesis of 4-aryl-5-(arylthio)-2-(trifluoromethyl)oxazoles, a copper catalyst mediates an oxidative cyclization cascade acs.org. The mechanism involves a series of steps including N-O bond cleavage, C-H functionalization, and intramolecular annulation, all orchestrated by the copper center acs.org. Copper-catalyzed oxidative decarboxylation is another pathway, where arylacetic acids are converted to intermediates that react with hydrazides to form oxadiazoles, a related heterocycle, showcasing copper's role in dual oxidation processes nih.gov.

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for oxazole synthesis ijpsonline.comresearchgate.net. These approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency ijpsonline.comresearchgate.net.

One major advancement is the use of alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in reactions such as the van Leusen synthesis mdpi.com. Similarly, ultrasound irradiation (sonochemistry) has been employed to facilitate oxazole formation, often leading to higher efficiency and milder reaction conditions nih.gov.

The replacement of volatile organic compounds (VOCs) with greener solvents is another key focus. Water has been successfully used as a solvent for the van Leusen reaction, facilitated by the use of β-cyclodextrin as a phase-transfer catalyst tandfonline.com. Ionic liquids have also been explored as recyclable reaction media for the synthesis of 4,5-disubstituted oxazoles nih.gov.

Catalyst choice is also critical. The development of highly efficient and recyclable catalysts reduces waste and environmental impact. This includes the use of silica gel-supported catalysts for the cycloisomerization of propargylic amides, which allows for easy separation and reuse of the catalyst ijpsonline.com. These green methodologies not only make oxazole synthesis more sustainable but also often enhance reaction performance, leading to higher yields and purity ijpsonline.comresearchgate.net.

| Green Approach | Methodology | Example Application | Benefit |

| Alternative Energy | Microwave Irradiation | van Leusen synthesis of 5-aryl-1,3-oxazoles mdpi.com | Reduced reaction time, increased yield |

| Alternative Energy | Ultrasound Irradiation | Synthesis of isoxazoles and oxazoles nih.gov | Enhanced reaction rates, milder conditions |

| Green Solvents | Water | van Leusen reaction with β-cyclodextrin tandfonline.com | Eliminates hazardous organic solvents |

| Green Solvents | Ionic Liquids | One-pot synthesis of 4,5-disubstituted oxazoles nih.gov | Recyclable, non-volatile medium |

| Catalysis | Heterogeneous Catalysts | Silica gel-supported cycloisomerization | Easy catalyst separation and reuse |

Photochemical Transformations and Isomerizations of Oxazole Derivatives

The oxazole ring, while aromatic, possesses a unique electronic structure that makes it susceptible to various photochemical transformations. When subjected to UV irradiation, oxazole derivatives can undergo complex isomerization and rearrangement reactions. A primary photochemical process involves the conversion of oxazoles into isoxazoles or other heterocyclic systems. For instance, the irradiation of isoxazoles can lead to the formation of trisubstituted oxazoles, a transformation that can be effectively facilitated in continuous flow synthesis using high-power UV-B LED modules. nih.gov This process highlights the reversible nature of the oxazole-isoxazole isomerization under photochemical conditions.

The mechanism of these transformations often involves high-energy intermediates. The photo-induced isomerization of 4-acyl-5-methoxyisoxazoles, for example, proceeds through transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. These azirine intermediates can then be selectively converted into either isoxazoles or oxazoles by carefully controlling the reaction conditions, such as temperature and catalysis. nih.gov While direct photochemical studies on this compound are not extensively detailed, the principles derived from related structures suggest it would be reactive under UV light, potentially leading to isomerization or ring-cleavage products depending on the specific conditions and photosensitizers used.

More recent developments have utilized visible-light-induced three-component reactions to assemble complex oxazole structures from simple precursors, demonstrating the power of photochemistry in oxazole synthesis. nih.govsemanticscholar.org These methods, while focused on synthesis rather than transformation of an existing oxazole, underscore the accessibility of electronically excited states that can lead to the formation of the oxazole ring.

Catalyst Development and Application in Oxazole Synthesis

The construction of the substituted oxazole core, as seen in this compound, has been significantly advanced by the development of novel catalytic systems. These catalysts improve efficiency, selectivity, and substrate scope, moving beyond classical condensation methods.

Noble metals, particularly palladium, have become indispensable in the synthesis of substituted oxazoles. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming the carbon-carbon bonds necessary to attach substituents like the 3-chlorophenyl group to the oxazole ring. tandfonline.comresearchgate.netmdpi.com

For example, a common strategy involves the synthesis of a halogenated oxazole intermediate, which can then be coupled with an appropriate boronic acid or other organometallic reagent. The Suzuki-Miyaura coupling, in particular, is widely used for creating aryl-substituted oxazoles. tandfonline.com Palladium(II) complexes have shown high catalytic activity in such reactions, often in aqueous or mixed-media systems, aligning with green chemistry principles. bsu.by Efficient methods for synthesizing highly substituted oxazoles from simple amides and ketones have been developed using palladium acetate as a catalyst, which facilitates sequential C-N and C-O bond formations in a single step. organic-chemistry.org

The table below summarizes key palladium-catalyzed reactions used in the synthesis of substituted oxazoles.

| Cross-Coupling Reaction | Catalyst System (Example) | Reactants | Bond Formed | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂, Na₂CO₃ | Halogenated Oxazole + Aryl Boronic Acid | C(sp²)-C(sp²) | nih.gov |

| Heck | Pd(OAc)₂, PPh₃ | Halogenated Oxazole + Alkene | C(sp²)-C(sp²) | researchgate.net |

| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | Halogenated Oxazole + Terminal Alkyne | C(sp²)-C(sp) | chemrxiv.org |

| C-H Activation | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Amide + Ketone | C-N and C-O | organic-chemistry.org |

Beyond traditional noble metal catalysts, research has focused on developing more sustainable and cost-effective catalytic systems. These emerging systems often utilize earth-abundant metals or metal-free conditions.

Copper-based Catalysis: Copper catalysts are an attractive alternative to palladium. Magnetically recoverable CuFe₂O₄ nanoparticles have been successfully employed for the synthesis of benzoxazoles from o-substituted aminobenzenes and aldehydes, offering a green and efficient method with easy catalyst recycling. rsc.org

Iodine-based Catalysis: Molecular iodine (I₂) has emerged as a powerful metal-free catalyst for C-H functionalization and cyclization reactions to form oxazoles. This approach allows for the synthesis of oxazoles from primary aliphatic amines and ketones under aerobic conditions, avoiding the need for pre-functionalized substrates or harsh oxidants. scilit.comnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis represents a modern strategy for organic synthesis. A tandem-oxidative cyclization of α-bromo ketones and amines has been developed using a CO₂/photoredox co-catalyst system for the preparation of substituted oxazoles under mild conditions. acs.orgresearchgate.net

The following table highlights some of these emerging catalytic systems.

| Catalytic System | Catalyst | Reaction Type | Advantages | Reference |

| Nanocatalysis | CuFe₂O₄ Nanoparticles | Aerobic Oxidative Cyclization | Reusable, magnetic recovery, green | rsc.org |

| Organocatalysis | Molecular Iodine (I₂) | C(sp³)-H Functionalization | Metal-free, sustainable | nih.gov |

| Photoredox Catalysis | CO₂/Photoredox Co-catalyst | Tandem-Oxidative Cyclization | Mild conditions, visible light | acs.org |

Functionalization Strategies and Substituent Effects on Oxazole Reactivity

The chemical behavior of this compound is dictated by the electronic properties of both the oxazole core and its substituents. Understanding these effects is crucial for designing further synthetic transformations.

Achieving regioselective functionalization of the oxazole ring is a key synthetic challenge. The inherent reactivity of the oxazole carbons towards electrophilic substitution generally follows the order C4 > C5 > C2. clockss.org However, for more controlled transformations, directing group (DG) strategies are often employed. researchgate.net

Transition-metal-catalyzed C-H activation, guided by a directing group, allows for the selective introduction of functional groups at positions that might otherwise be unreactive. researchgate.netresearchgate.net While the oxazole nitrogen itself can act as a directing group, external directing groups attached to a substituent on the ring provide a more general and powerful approach. For instance, a substituent at the C2 position can direct functionalization to the C5 position, and vice versa. Metalation, particularly lithiation, followed by quenching with an electrophile, is another classic strategy for the regioselective functionalization of the oxazole core. researchgate.net

The presence of the chlorine atom on the phenyl ring of this compound has a profound impact on both its synthesis and its potential for further chemical modification.

Theoretical and Computational Chemistry Studies of Oxazole Systems

Electronic Structure and Molecular Orbital Theory of Oxazoles

The arrangement of electrons in molecular orbitals (MOs) governs the chemical and physical properties of oxazole (B20620) derivatives. Molecular orbital theory, particularly the analysis of frontier molecular orbitals, is a cornerstone for understanding their reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov Conversely, a large energy gap indicates high stability and low reactivity because it requires more energy to move an electron from the HOMO to the LUMO. researchgate.net In oxazole derivatives, the HOMO is typically distributed over the phenyl ring and the nitrogen atom of the oxazole core. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy corresponds to its electron affinity. rsc.org

Theoretical calculations, particularly using DFT, are employed to determine the energies of these frontier orbitals. nih.gov For instance, in a study of various oxadiazole derivatives, a related class of compounds, DFT calculations at the B3LYP/6-311G(d,p) level showed that HOMO-LUMO gaps ranged from 3.15 eV to 3.83 eV. nih.gov It was noted that compounds with nitro substituents (electron-withdrawing groups) tended to have lower energy gaps, suggesting greater reactivity. nih.gov This principle can be extended to 4-(3-Chlorophenyl)oxazole, where the electron-withdrawing nature of the chloro-substituted phenyl ring is expected to influence the energies of the frontier orbitals and thus its reactivity.

Table 1: Significance of Frontier Molecular Orbitals in Reactivity Prediction

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy levels indicate stronger electron-donating capability. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy levels indicate stronger electron-accepting capability. youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher molecular polarizability. irjweb.comnih.gov |

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.org These maps illustrate the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. libretexts.orgresearchgate.net

MEP maps use a color scale to denote different levels of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential. nih.gov

For oxazole and its derivatives, MEP maps can pinpoint the most likely sites for intermolecular interactions. researchgate.net For example, the electronegative oxygen and nitrogen atoms in the oxazole ring are expected to be regions of negative potential (red or yellow), making them sites for hydrogen bonding or coordination with electrophiles. irjweb.com The distribution of electrostatic potential across the this compound molecule would be influenced by both the heterocyclic oxazole ring and the chloro-substituted phenyl group, guiding how it interacts with biological targets or other reactants. nih.govnih.gov

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations provide quantitative data on the geometry, energy, and electronic properties of molecules, offering a deeper understanding of their reactivity and stability.

Density Functional Theory (DFT) has become a widely used and powerful computational method in chemical research due to its favorable balance of accuracy and computational cost. scispace.comresearchgate.net DFT methods, particularly those using the B3LYP functional, are frequently applied to study the structural and electronic properties of heterocyclic systems, including oxazoles. irjweb.comnih.govresearchgate.netnih.gov

Applications of DFT in oxazole research include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. irjweb.com

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. nih.govresearchgate.net

Electronic Properties: Computing key electronic parameters such as HOMO-LUMO energies, dipole moments, and atomic charges. researchgate.netresearchgate.net

Reactivity Descriptors: Calculating global reactivity descriptors like chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) from the HOMO and LUMO energies to quantify reactivity. scirp.orgresearchgate.net

Studies on various phenyl-substituted heterocyclic compounds have successfully used DFT to correlate calculated properties with experimental observations. nih.govresearchgate.net For this compound, DFT calculations would provide detailed information on its bond lengths, bond angles, and electronic characteristics, helping to rationalize its chemical behavior. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. scispace.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), can provide highly accurate descriptions of molecular geometries and electronic properties, though they are often more computationally demanding than DFT. scispace.comdntb.gov.uaresearchgate.net

In the study of oxazole derivatives, ab initio methods are often used as a benchmark to assess the performance of more cost-effective DFT methods. scispace.comresearchgate.net For instance, research on oxazole and thiazole (B1198619) systems has employed ab initio calculations to study geometric structures, net charges, bond lengths, and dipole moments, showing good correlation with results from DFT/B3LYP methods. scispace.comresearchgate.net These high-level calculations are particularly valuable for obtaining precise electronic properties when studying systems where electron correlation effects are significant. scispace.com

Mesoionic compounds are a class of neutral five-membered heterocyclic compounds that cannot be represented by any single covalent or ionic structure. mdpi.com Some mesoionic oxazoles are known to be significantly less stable than their thiazole analogs, and it was hypothesized that this instability could be related to a significant diradical character. researchgate.netmdpi.com

A diradical is a molecule with two electrons occupying two degenerate or nearly degenerate molecular orbitals. A significant diradical character could contribute to instability. Recent computational studies have investigated this hypothesis in mesoionic oxazoles using a variety of single- and multi-reference ab initio and DFT methods. dntb.gov.uamdpi.com

These studies assessed the diradical character based on three criteria:

The HOMO-LUMO energy gap.

The energy difference between the singlet and triplet states.

The quantitative diradical character (y₀).

The results from these high-level calculations consistently showed that the investigated mesoionic oxazoles have a negligible diradical character, typically less than 2.5%. mdpi.com This indicates that the observed instability of certain oxazole rings is not primarily due to diradical character but must be attributed to other electronic or structural properties. dntb.gov.uamdpi.com While not strictly mesoionic, these findings contribute to the fundamental understanding of stability in the oxazole ring system.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structure and dynamic behavior of molecules over time. These methods help elucidate the preferred shapes of molecules and how they interact with their environment, which is crucial for understanding their biological activity and physical properties.

The structural flexibility of oxazole derivatives, particularly those bearing aryl substituents like the 3-chlorophenyl group, is a key determinant of their chemical and biological properties. The primary degree of freedom in a molecule such as this compound is the rotation around the single bond connecting the phenyl and oxazole rings. This rotation defines the dihedral angle between the two ring systems, and computational studies can predict the most energetically favorable conformations.

Detailed conformational studies on more complex oxazole-containing systems, such as analogs of the natural product phorboxazole, utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. nih.gov These studies reveal that heterocyclic rings can exist in a dynamic equilibrium between different conformations, such as chair forms. nih.gov For a molecule like this compound, computational energy scans can map the potential energy surface as a function of the phenyl-oxazole dihedral angle, identifying the global and local energy minima that correspond to the most stable conformations.

Table 1: Illustrative Conformational Data for a Related Phenyl-Substituted Dihydro-oxazole

This table presents data for 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole to illustrate typical results from conformational studies.

| Parameter | Value | Reference |

| Heterocycle Conformation | Envelope | nih.gov |

| Dihedral Angle (Chlorophenyl Ring vs. Heterocycle Mean Plane) | 1.16 (7)° | nih.gov |

| Dihedral Angle (Phenyl Ring vs. Heterocycle Mean Plane) | 74.93 (7)° | nih.gov |

Molecular dynamics (MD) simulations provide a computational microscope to view the motion of atoms and molecules over time. This technique is used to understand the stability of molecules, their conformational changes, and their interactions with other molecules, such as proteins or solvents. frontiersin.org

For the parent oxazole ring, excited-state dynamics simulations have been used to investigate its photochemical behavior, revealing ultrafast ring-opening and ring-closure processes upon excitation. researchgate.net While these studies focus on photoreactivity, the methodology is broadly applicable. In the context of drug design, MD simulations are frequently employed to study the stability of a ligand bound to its biological target. nih.govajchem-a.com For example, simulations of various heterocyclic inhibitors bound to enzymes like acetylcholinesterase or histone deacetylase analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time to assess the stability of the complex. nih.govajchem-a.com

An MD simulation of this compound interacting with a target protein would involve placing the molecule in the protein's active site within a simulated aqueous environment. The simulation would then track the trajectory of all atoms over nanoseconds or longer. Analysis of this trajectory would reveal the dynamic stability of the binding pose, the flexibility of different parts of the molecule, and the key interactions that maintain the complex. Although specific MD simulation data for this compound is not available in the reviewed literature, the principles from studies on other heterocyclic systems are directly applicable. nih.gov

Table 2: Key Parameters Analyzed in Typical Molecular Dynamics Simulations

This table outlines common metrics used to interpret the results of MD simulations, as seen in studies of various heterocyclic compounds.

| Parameter | Description | Purpose |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the molecule or complex from a reference structure over time. | Assesses the overall stability of the system. A stable, low RMSD suggests the system has reached equilibrium. ajchem-a.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule or protein. ajchem-a.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target over the simulation time. | Determines the importance of specific hydrogen bonds for binding stability. ajchem-a.com |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to a solvent. | Evaluates changes in the molecule's exposure to the solvent, which can indicate conformational changes or binding events. ajchem-a.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). These models allow for the prediction of the activity or properties of new, unsynthesized molecules.

QSAR models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity.

For heterocyclic compounds like oxazole derivatives, 2D- and 3D-QSAR studies are common. neuroquantology.comnih.gov In 2D-QSAR, descriptors are derived from the 2D representation of the molecule. A typical 2D-QSAR model might take the form of a multiple linear regression (MLR) equation:

Activity = c₀ + c₁·(Descriptor₁) + c₂·(Descriptor₂) + ...

Studies on related oxadiazole derivatives have successfully used descriptors such as electronic energy, molecular weight, and topological indices to build predictive models for anticancer or antioxidant activity. neuroquantology.comijpsdronline.com The statistical quality of these models is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), which indicate the model's ability to fit the data and predict the activity of new compounds, respectively. nih.gov

CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide a three-dimensional picture of how changes in molecular structure affect biological activity. These methods are particularly useful for optimizing a lead compound or scaffold. nih.gov

The process involves aligning a series of structurally related molecules and placing them in a 3D grid. At each grid point, the steric and electrostatic fields (in CoMFA) are calculated for each molecule. CoMSIA extends this by also calculating hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov A statistical method, typically Partial Least Squares (PLS), is then used to correlate the variations in these fields with the changes in biological activity. nih.gov

The results are often visualized as 3D contour maps, which highlight regions in space where specific properties are favorable or unfavorable for activity:

Steric Maps: Show where bulky groups increase or decrease activity.

Electrostatic Maps: Indicate where positive or negative charges are beneficial.

Hydrophobic Maps: Highlight regions where hydrophobic or hydrophilic character is preferred.

These maps provide intuitive guidance for chemists to design new derivatives with enhanced potency. For example, a CoMFA study on a series of inhibitors might reveal a green contour near a specific position on the scaffold, indicating that adding a bulky group there would likely increase activity. Conversely, a red contour would suggest that electronegative groups are detrimental in that region. While no CoMFA or CoMSIA studies have been published specifically for this compound, this methodology is widely applied to optimize various heterocyclic scaffolds in medicinal chemistry. nih.govnih.gov

Table 3: Illustrative Statistical Results from 3D-QSAR (CoMFA/CoMSIA) Studies on Heterocyclic Compounds

This table shows typical validation metrics for CoMFA and CoMSIA models, drawn from studies on other classes of compounds to demonstrate the methodology's predictive power.

| Model Type | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) | Reference |

| CoMFA | Thiazolone Derivatives | 0.621 | 0.950 | 0.685 | nih.gov |

| CoMSIA | Thiazolone Derivatives | 0.685 | 0.940 | 0.822 | nih.gov |

| CoMFA | Benzodipyrazole Derivatives | 0.699 | 0.883 | 0.754 | nih.gov |

| CoMSIA | Benzodipyrazole Derivatives | 0.794 | 0.937 | 0.815 | nih.gov |

Mechanistic Investigations of Molecular Interactions and Biological Activities Molecular Level

Molecular Target Identification and Binding Mode Analysis

Computational techniques, particularly molecular docking, are powerful tools for predicting how a small molecule like 4-(3-Chlorophenyl)oxazole might bind to a protein target. These in silico methods help identify potential molecular targets and provide insights into the specific orientation and interactions that stabilize the ligand-protein complex.

Molecular docking studies have been instrumental in evaluating the interaction of chlorophenyl-oxazole derivatives with a variety of protein targets implicated in different diseases. Although studies focusing specifically on the this compound isomer are not extensively detailed in publicly available literature, research on closely related analogues provides significant insights into its potential binding mechanisms.

For instance, docking analyses of oxazole (B20620) derivatives have been performed against targets such as the heme-binding protein from Porphyromonas gingivalis, a key pathogen in periodontitis. nih.govbioinformation.net In these studies, oxazole compounds demonstrated strong binding affinities, suggesting their potential as inhibitors. nih.govbioinformation.net Similarly, derivatives of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole, a related heterocyclic structure, have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-known cancer target. researchgate.netresearchgate.net Another study evaluated new 1,3,4-oxadiazole (B1194373) hybrids as potential activators of caspase-3, a key enzyme in apoptosis, with docking used to predict the binding pose within the enzyme's active site. nih.gov

These studies collectively highlight that the chlorophenyl-oxazole scaffold can effectively fit into the binding pockets of diverse proteins, a versatility that underpins the wide range of biological activities reported for this class of compounds. researchgate.net The specific interactions are dictated by the unique topology and electrostatic landscape of each receptor's active site.

Interactive Table 1: Summary of Molecular Docking Studies of Related Chlorophenyl-Heterocycle Derivatives

| Ligand Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) | Potential Application |

|---|---|---|---|---|

| Oxazole Derivatives | Heme-binding protein (3H8T) | -9.4 to -11.3 | Not specified | Antimicrobial nih.govbioinformation.net |

| 2-(4-chlorophenyl)-1,3,4-oxadiazoles | EGFR Tyrosine Kinase (1M17) | -5.2 to -5.5 | Met769, Gln767 | Anticancer researchgate.netnih.gov |

| 1,3,4-Oxadiazole-5-fluorocytosine hybrids | Caspase-3 (6CKZ) | Not specified | Not specified | Anticancer (Pro-apoptotic) nih.gov |

Note: Data is compiled from studies on various chlorophenyl-substituted heterocyclic analogues to infer the potential interactions of this compound.

The stability of a protein-ligand complex is governed by a combination of non-covalent interactions. For this compound, computational models predict a binding mode dominated by hydrophobic interactions and potentially stabilized by hydrogen bonds and other weaker forces.

Hydrophobic Interactions: The 3-chlorophenyl ring is the primary driver of hydrophobic interactions. This lipophilic moiety readily engages with nonpolar amino acid residues within a protein's binding pocket, such as leucine, isoleucine, valine, and phenylalanine. The chlorine atom, despite its electronegativity, contributes to the lipophilicity of the ring and can enhance van der Waals contacts.

Hydrogen Bonding: The oxazole ring itself provides opportunities for hydrogen bonding. The nitrogen atom at position 3 is a hydrogen bond acceptor, capable of interacting with donor residues like serine, threonine, or the backbone amides of amino acids. The oxygen atom at position 1 can also act as a weak hydrogen bond acceptor. mdpi.com The ability of the oxazole scaffold to form these directed interactions is a key element of its function as a pharmacophore. nih.gov

Pi-Pi (π-π) Stacking: Both the phenyl and oxazole rings are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to binding affinity. For example, in studies of oxazolo[3,4-a]pyrazine derivatives targeting the Neuropeptide S receptor, charge-transfer and lipophilic interactions with residues like F185, W198, and W207 were observed. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of aspartate or glutamate.

Structure-Activity Relationship (SAR) at the Molecular Recognition Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how modifications to a molecule's structure affect its biological activity. For this compound, SAR focuses on how the oxazole core, the chlorophenyl substituent, and their relative arrangement influence target engagement.

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For the chlorophenyl-oxazole class of compounds, a general pharmacophore can be described. tandfonline.com

The essential features typically include:

A Heterocyclic Core: The 1,3-oxazole ring acts as a central scaffold, positioning the other functional groups in the correct spatial orientation for receptor binding. Its nitrogen and oxygen atoms often serve as hydrogen bond acceptors.

An Aromatic Ring System: The phenyl group is crucial for establishing hydrophobic and π-π stacking interactions within the binding site.

A Halogen Substituent: The chlorine atom serves as a key feature, influencing the electronic properties of the phenyl ring and participating in specific hydrophobic or halogen bonding interactions.

The relative arrangement of these features is critical. SAR studies on various oxazole derivatives have consistently shown that the substitution pattern plays a pivotal role in determining biological activity. tandfonline.commdpi.com

The precise placement and electronic nature of substituents on the phenyl ring can dramatically alter a molecule's binding affinity and selectivity.

Positional Isomerism: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of activity. Moving the chlorine from the meta position (as in this compound) to the ortho or para position would alter the molecule's shape and charge distribution. This change can affect how the compound fits into a binding pocket and which specific residues it interacts with. For example, a para-chloro substituent might extend into a different sub-pocket compared to a meta-chloro group. Studies on other heterocyclic scaffolds have demonstrated that such positional changes can lead to significant variations in biological activity. nih.govresearchgate.net

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity, but it is also a weak deactivator in electrophilic aromatic substitution. This electronic influence affects the charge distribution across the phenyl ring and can modulate the strength of π-π stacking and other electrostatic interactions. researchgate.net Replacing the chlorine atom with an electron-donating group (EDG) like a methoxy (B1213986) or methyl group, or a stronger electron-withdrawing group (EWG) like a nitro or trifluoromethyl group, would systematically alter the electronic properties and, consequently, the binding affinity. SAR studies on 1,2,4-oxadiazole (B8745197) derivatives have shown that the introduction of EDGs can improve antiproliferative potency, while EWGs may decrease it, highlighting the sensitivity of target engagement to electronic modulation. nih.gov

Interactive Table 2: Hypothetical SAR of Phenyl-Oxazole Analogues Based on General Principles

| Substituent (R) at Position 3 of Phenyl Ring | Electronic Effect | Expected Impact on Binding (Example Scenario) |

|---|---|---|

| -H (unsubstituted) | Neutral | Baseline hydrophobic/π-π interactions. |

| -Cl (chloro) | Electron-withdrawing, Halogen | Enhances hydrophobic interactions; potential for halogen bonding, leading to increased affinity. |

| -F (fluoro) | Electron-withdrawing, Halogen | Similar to chloro but with a smaller size; may alter binding specificity. cambridgemedchemconsulting.com |

| -OCH₃ (methoxy) | Electron-donating | Increases electron density of the ring, potentially strengthening π-π stacking with electron-poor residues. |

To optimize lead compounds, medicinal chemists often employ scaffold hopping or bioisosteric replacement strategies. These approaches aim to improve potency, selectivity, or pharmacokinetic properties while retaining the essential binding interactions. niper.gov.in

Scaffold Hopping: This involves replacing the central molecular core with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. For this compound, the oxazole ring could be replaced by another five- or six-membered heterocycle. This strategy can lead to novel chemical entities with improved properties, such as enhanced metabolic stability. nih.govdundee.ac.uknih.govrsc.org

Bioisosteric Replacement: A bioisostere is a chemical group that can be interchanged with another group to create a new molecule with similar biological properties. cambridgemedchemconsulting.com This is a more conservative approach than scaffold hopping.

Oxazole Ring Replacements: The 1,3-oxazole ring can be replaced by other five-membered heterocycles like 1,3,4-oxadiazole, 1,2,4-oxadiazole, 1,3-thiazole, or 1,2,3-triazole. nih.govscilit.comnih.govunimore.it These replacements maintain a similar size and shape but alter the hydrogen bonding capacity and electronic distribution, which can fine-tune target interactions. For example, replacing an amide linker with a 1,3,4-oxadiazole has been shown to increase metabolic stability. nih.gov

Phenyl Ring Replacements: The 3-chlorophenyl group could be replaced by other aromatic systems, such as a chloropyridine or chlorothiophene ring. This would change the molecule's polarity and hydrogen bonding potential while preserving an aromatic interaction site.

Chlorine Atom Replacements: The chlorine atom could be replaced by other groups of similar size or electronic character, such as a trifluoromethyl (-CF₃) group or a cyano (-CN) group, to probe the importance of its size, lipophilicity, and electronic influence on binding.

These strategies are integral to the iterative process of drug design, allowing for the systematic optimization of compounds like this compound to achieve enhanced therapeutic profiles.

Cellular Pathway Modulation at the Molecular Basis (Excluding Physiological Outcomes)

The molecular interactions of this compound and its derivatives are fundamental to understanding their biological activities. At the cellular level, these compounds can modulate various pathways by directly interacting with key biomolecules such as enzymes and receptors. The specific nature of these interactions, governed by the compound's three-dimensional structure and electronic properties, dictates its efficacy and selectivity. Computational and experimental studies have provided insights into these mechanisms at an atomic level.

Derivatives of this compound have been investigated as inhibitors of several key enzymes. The core structure serves as a scaffold that can be modified to achieve potent and selective inhibition. Mechanistic studies, often employing molecular docking and dynamics simulations, have elucidated the specific interactions that underpin this inhibitory activity.

One area of investigation involves cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the nervous system. tandfonline.com While direct studies on this compound are limited, research on related oxazole benzylamines has shown a binding preference for BChE over AChE. tandfonline.com Docking studies suggest that elongating the oxazole molecule and introducing additional hydrogen bond donors, like an NH group, can enhance binding to the active site of these enzymes. tandfonline.com

In the context of cancer research, derivatives incorporating the 3-chlorophenyl moiety have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov A study on benzoxazole (B165842) derivatives revealed that a compound featuring a terminal 3-chlorophenyl group exhibited potent VEGFR-2 inhibitory activity. nih.gov Molecular docking of this compound into the VEGFR-2 active site (PDB ID: 4ASD) indicated a binding energy of -8.92 kcal/mol, stabilized by interactions with key amino acid residues.

Another class of enzymes targeted by oxazole derivatives are succinate (B1194679) dehydrogenase (SDH) enzymes, which are crucial in the mitochondrial electron transport chain. A series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamides were synthesized and evaluated for their fungicidal activity by targeting SDH. The derivative containing a 3-chlorophenyl group, N-((2-(3-Chlorophenyl)thiazol-4-yl)methyl)-4-methyloxazole-5-carboxamide, was among the compounds synthesized. acs.org While specific inhibitory concentrations for this particular derivative were not detailed, the study focused on how modifications of the aryl group influence fungicidal efficacy, which is directly linked to SDH inhibition. acs.org

The table below summarizes the inhibitory activities of representative compounds containing the chlorophenyl-oxazole or related motifs against various enzymes.

The selectivity of a ligand for a specific biological receptor is determined by the precise complementarity of shape and chemical properties between the ligand and the receptor's binding pocket. For derivatives of this compound, the spatial arrangement of the chlorophenyl and oxazole rings, along with any additional substituents, dictates the potential for specific non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Computational studies on various heterocyclic compounds, including those with oxazole cores, have been instrumental in understanding these selective interactions. For instance, molecular docking of pyrazolyl–thiazole (B1198619) derivatives has identified key binding interactions that correlate with their biological activities. nih.gov These studies often highlight the importance of hydrogen bonding and π-π stacking in stabilizing the ligand-receptor complex. nih.gov

The table below details the key molecular interactions observed in computational studies of related heterocyclic compounds, which provide a model for understanding the potential interactions of this compound derivatives with their biological targets.

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic systems like oxazoles. ipb.pt One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide unambiguous assignment of proton and carbon signals, confirming the connectivity of atoms within the molecule.

In the context of reaction pathway elucidation for the synthesis of 4-(3-Chlorophenyl)oxazole, NMR is crucial for monitoring the conversion of reactants to products. For instance, in a Robinson-Gabriel type synthesis, which involves the cyclodehydration of an N-acyl-α-amino ketone, NMR can be used to track the disappearance of starting material signals and the appearance of the characteristic aromatic signals of the oxazole (B20620) ring. nih.gov

The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of each nucleus. For this compound, the protons on the oxazole ring and the substituted phenyl ring would appear in distinct regions of the ¹H NMR spectrum, typically in the aromatic region (δ 7.0-8.5 ppm). The specific splitting patterns and coupling constants would confirm the substitution pattern on the phenyl ring. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbons of the oxazole and chlorophenyl rings. mdpi.com

The following table presents the predicted NMR data for this compound, based on analysis of similar structures and general chemical shift principles.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.95 (s, 1H) | Oxazole H-2 | ~151.0 | Oxazole C-2 |

| ~7.70 (s, 1H) | Oxazole H-5 | ~138.5 | Oxazole C-4 |

| ~7.65 (t, 1H) | Chlorophenyl H-2' | ~125.0 | Oxazole C-5 |

| ~7.50 (dt, 1H) | Chlorophenyl H-6' | ~135.0 | Chlorophenyl C-1' |

| ~7.35 (t, 1H) | Chlorophenyl H-4' | ~130.5 | Chlorophenyl C-3' |

| ~7.30 (dt, 1H) | Chlorophenyl H-5' | ~128.0 | Chlorophenyl C-5' |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

X-ray Crystallography in Determining Complex Structures of Oxazoles with Molecular Targets

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov This technique is invaluable for unambiguously confirming molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. For oxazole derivatives, single-crystal X-ray diffraction (SCXD) provides crucial information that guides drug design and structure-activity relationship (SAR) studies. nih.govnih.gov

In the crystal lattice, molecules of this compound would likely be stabilized by intermolecular interactions such as C-H···N, C-H···Cl, and π-π stacking interactions. nih.gov Understanding these packing forces is essential in the study of polymorphism, which can affect the physical properties of a compound.

The table below illustrates the typical crystallographic data obtained from an X-ray diffraction experiment for a related heterocyclic compound.

| Parameter | Illustrative Value |

|---|---|

| Chemical formula | C₉H₆ClNO |

| Formula weight | 179.61 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 14.583 |

| b (Å) | 9.377 |

| c (Å) | 24.386 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 3334.8 |

| Z (Molecules per unit cell) | 8 |

Note: Data presented is for an illustrative pyridine-oxadiazole derivative and serves as an example of the parameters determined. nih.gov

Mass Spectrometry Techniques in Characterizing Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and is used to determine the molecular weight of a compound, confirm its elemental composition through high-resolution mass spectrometry (HRMS), and elucidate its structure through fragmentation analysis. ijrpr.com

In the synthesis of this compound, MS techniques, particularly Electrospray Ionization (ESI-MS), are vital for identifying and characterizing transient reaction intermediates. semanticscholar.org The ability to detect low-abundance species makes MS an indispensable tool for mechanistic studies. semanticscholar.org For example, in a van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), MS could be used to detect key intermediates in the reaction pathway. nih.gov

Upon completion of the synthesis, ESI-MS is used to confirm the formation of the desired product by identifying its protonated molecular ion, [M+H]⁺. For this compound (C₉H₆ClNO), the expected monoisotopic mass is approximately 179.01 Da. High-resolution mass spectrometry would be able to confirm this mass to within a few parts per million, providing strong evidence for the elemental formula.

The following table outlines the key species that could be monitored by mass spectrometry during a hypothetical synthesis of this compound.

| Species | Role | Chemical Formula | Calculated Monoisotopic Mass (Da) | Expected Ion (m/z) [M+H]⁺ |

|---|---|---|---|---|

| 3-Chlorobenzaldehyde | Reactant | C₇H₅ClO | 140.00 | 141.01 |

| Tosylmethyl isocyanide (TosMIC) | Reactant | C₉H₉NO₂S | 195.04 | 196.05 |

| Reaction Intermediate | Intermediate | - | - | - |

| This compound | Product | C₉H₆ClNO | 179.01 | 180.02 |

Advanced Applications and Future Research Directions Non Clinical

Oxazole (B20620) Derivatives as Chemical Probes for Biological Systems

The oxazole ring is a versatile scaffold in the development of chemical probes for studying biological systems. researchgate.netnih.gov These tools are crucial for monitoring bioactive molecules and understanding cellular dynamics, which can provide insights into the mechanisms of various diseases. nih.govrsc.org Oxazole derivatives can be tailored to function as fluorescent probes that target specific subcellular compartments, enabling real-time visualization of biological processes. nih.govnih.gov

Design and Synthesis of Fluorescent Oxazoles for Bioimaging (e.g., Organelle Targeting)

The design of fluorescent oxazoles for bioimaging hinges on integrating a fluorophore, a targeting group for a specific subcellular organelle, and often a donor-π-acceptor (D-π-A) framework to enhance fluorescence properties. nih.gov The oxazole scaffold itself can act as either an electron donor or acceptor, facilitating the D-π-A interaction which extends π-conjugation and results in excellent fluorescence responses. nih.gov Synthetic strategies allow for the tuning of these molecules to create probes that are biocompatible, have low cytotoxicity, and can selectively localize within organelles such as mitochondria and lysosomes. nih.gov

Organelle-targeted fluorescent probes are designed by incorporating specific functional groups onto the oxazole scaffold. nih.govmdpi.com

Mitochondria Targeting: Mitochondria have a highly negative membrane potential. nih.gov Therefore, conjugating the oxazole fluorophore with lipophilic, positively charged groups like triphenylphosphonium (TPP), rhodamine, or cyanine derivatives allows the probe to accumulate within this organelle. nih.gov

Lysosome Targeting: To target lysosomes, which are acidic organelles, the oxazole core is often modified with lipophilic amines, such as a morpholine group. nih.govmdpi.com These amines become protonated in the acidic environment of the lysosome, trapping the fluorescent probe inside. nih.gov

Researchers have successfully synthesized novel classes of oxazole-based organelle targetable fluorescent probes (OTFPs) using environmentally benign, one-pot synthetic methods. nih.gov These OTFPs have demonstrated high Pearson's correlation coefficients, indicating excellent colocalization within their target organelles. nih.gov The solvatochromic properties of these oxazole derivatives, where their emission spectra shift in solvents of different polarities, further highlight their potential as sensitive environmental probes within the cell. nih.gov

| Target Organelle | Targeting Strategy | Example Targeting Moiety | Underlying Principle |

|---|---|---|---|

| Mitochondria | Exploiting negative membrane potential | Triphenylphosphonium (TPP), Rhodamine, Cyanine | Lipophilic cations accumulate in the negatively charged mitochondrial matrix. nih.gov |

| Lysosome | Acidic pH trapping | Morpholine, N,N-dimethylethylenediamine | Lipophilic amines are protonated in the low pH environment of lysosomes and become membrane-impermeable. nih.govmdpi.com |

Development of Oxazole-Based Tools for Mechanistic Biological Research

Oxazole-based fluorescent probes are powerful tools for mechanistic biological research, enabling the real-time tracking of dynamic processes within living cells. nih.gov By monitoring fluctuations of bioactive species like reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS) in specific subcellular locations, these probes help to elucidate the physiological and pathological functions of these molecules. rsc.org

The ability to design probes that respond to changes in the cellular microenvironment (e.g., pH, viscosity, presence of specific ions or molecules) allows researchers to investigate cellular homeostasis, signal transduction, and metabolism. rsc.orgnih.gov For instance, abnormal expression or localization of these bioactive molecules is often associated with major diseases, and oxazole-based probes can help to uncover these connections. nih.gov The development of these tools unlocks new avenues for understanding complex life phenomena and exploring novel diagnostic and therapeutic strategies. nih.gov

Applications in Materials Science

The oxazole scaffold is not only vital in biological contexts but also shows significant promise in the field of materials science. researchgate.netthepharmajournal.com The unique electronic and photophysical properties of oxazole derivatives make them attractive building blocks for a variety of functional organic materials. scilit.com

Exploration of Oxazole Scaffolds in Functional Materials (e.g., Optical, Electronic)

Oxazole-containing compounds are being explored for their use in a range of functional materials with applications in electronics and optics. thepharmajournal.comscilit.com Their inherent properties make them suitable for:

Organic Light-Emitting Diodes (OLEDs): Some oxazole derivatives have been investigated as potential electron transport materials in OLEDs. For example, density functional theory (DFT) studies on compounds like (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) have shown that they possess low electron reorganization energy, suggesting they could be efficient electron transporters. scilit.com

Organic Thin-Film Transistors (OTFTs): The charge transport properties of oxazoles are also relevant for their potential use in OTFTs. scilit.com

Nonlinear Optical (NLO) Materials: The charge transfer characteristics within some oxazole molecules make them candidates for NLO applications, which are important for technologies like optical data storage and telecommunications. thepharmajournal.comscilit.com

Fluorescent Dyes and Scintillators: The high fluorescence quantum yield of certain oxazole derivatives makes them useful as luminescent dyes. nih.gov A notable example is 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), which is used as a scintillator. nih.gov

The versatility of synthetic chemistry allows for the modification of the oxazole core to fine-tune its optical and electronic properties for these specific material science applications. nih.govrsc.org

Role of Oxazoles in Catalysis and Method Development

In addition to their applications in biological and materials science, oxazoles play a crucial role as ligands in transition metal catalysis. researchgate.netmdpi.com The development of novel catalytic methods is a cornerstone of modern organic synthesis, and oxazole-based ligands have proven to be effective in a variety of important chemical transformations. nih.govbeilstein-journals.org

Oxazole-Based Ligands in Transition Metal Catalysis

The nitrogen atom in the oxazole ring can effectively coordinate with transition metals, making oxazole derivatives valuable ligands in catalysis. mdpi.comnih.gov These ligands have been used to create catalysts for a range of reactions.

Polymerization Reactions: Bidentate oxazole-oxazoline ligands have been complexed with vanadium to create catalysts for ethylene polymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net The substitution pattern on the oxazole and oxazoline rings has a significant impact on the catalyst's activity and the properties of the resulting polymer. mdpi.comresearchgate.net

Cross-Coupling Reactions: Oxazole derivatives are key in direct C-H arylation reactions, which are an efficient alternative to traditional cross-coupling methods like Suzuki or Stille reactions. nih.govbeilstein-journals.org Catalytic systems based on palladium (Pd), copper (Cu), and rhodium (Rh) have been developed for the direct arylation of the oxazole ring with various aryl halides and other coupling partners. nih.govbeilstein-journals.org These methods avoid the need to pre-functionalize the starting materials, making the synthesis more atom-economical and efficient. nih.govbeilstein-journals.org

The adaptability of the oxazole scaffold allows for the synthesis of a wide array of ligands, including bidentate and tridentate structures, which can be used with various transition metals to develop new catalytic systems. mdpi.comresearchgate.net

| Catalyst System | Type of Reaction | Example Application | Reference |

|---|---|---|---|

| Vanadium complexes with oxazole-oxazoline ligands | Olefin Polymerization | Ethylene polymerization and ethylene-norbornene copolymerization. | mdpi.comresearchgate.net |

| Palladium (Pd) and Copper (Cu) catalysts | Direct C-H Arylation | Coupling of oxazoles with aryl iodides or benzoic acids. | nih.govbeilstein-journals.org |

| Rhodium (Rh) catalysts | Direct C-H Arylation | Direct arylation of benzoxazole (B165842) with phenyl bromide. | nih.govbeilstein-journals.org |

Future Perspectives in Oxazole Chemistry Research

The field of oxazole chemistry is continually evolving, driven by the quest for novel molecular structures with unique properties and applications. The inherent versatility of the oxazole ring makes it a central scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Future research is poised to expand upon this foundation, exploring more complex molecular designs, integrating cutting-edge technologies for synthesis and discovery, and broadening the scope of applications in both academic and industrial settings.

The synthesis of the oxazole core is a well-established area of organic chemistry, yet the demand for increasingly complex and multi-substituted oxazole derivatives necessitates the development of more sophisticated and efficient synthetic methodologies. researchgate.net Researchers are moving beyond traditional methods to create intricate molecular architectures that were previously difficult to access.

One area of significant advancement is the refinement and modification of classic reactions. The van Leusen oxazole synthesis, for instance, remains a cornerstone for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com Modern iterations of this reaction employ novel catalysts, microwave-assisted conditions, and ionic liquids to improve yields, shorten reaction times, and broaden the substrate scope. ijpsonline.comijpsonline.com For example, the use of microwave irradiation in conjunction with the van Leusen reaction has been shown to accelerate the synthesis of various 5-aryl-1,3-oxazoles. nih.gov

Another classic approach, the Bredereck reaction, which typically uses α-haloketones and amides, has been improved by utilizing α-hydroxyketones as starting materials, offering a more economical and cleaner process. ijpsonline.com Furthermore, cycloisomerization reactions of propargylic amides, often supported on silica gel, provide a versatile route to polysubstituted oxazoles. ijpsonline.com

The construction of multi-heterocyclic systems containing an oxazole ring is a key focus. Researchers have successfully synthesized novel pyrimidine derivatives with multiple different heterocyclic substituents, including oxazole, demonstrating the flexibility of modern synthetic methods in building complex molecules. nih.gov Tandem reactions that combine oxazole synthesis with subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) in a one-pot procedure are also gaining prominence. nih.gov This approach allows for the direct functionalization of the oxazole ring, providing efficient access to complex derivatives. For instance, a one-pot oxazole synthesis/Suzuki-Miyaura coupling has been developed for creating 2,4,5-trisubstituted oxazoles. ijpsonline.com